Methyl (2R,3R)-3-phenylpyrrolidine-2-carboxylate
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Overview
Description
Methyl (2R,3R)-3-phenylpyrrolidine-2-carboxylate is a chiral compound with significant importance in organic chemistry It is characterized by its pyrrolidine ring, which is substituted with a phenyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,3R)-3-phenylpyrrolidine-2-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a chiral amine with a phenyl-substituted ketone, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of solvents like tetrahydrofuran and reagents such as potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3R)-3-phenylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylpyrrolidine-2-carboxylic acid, while reduction may produce phenylpyrrolidine-2-methanol .
Scientific Research Applications
Methyl (2R,3R)-3-phenylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which Methyl (2R,3R)-3-phenylpyrrolidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,3S)-3-phenylpyrrolidine-2-carboxylate: This is the enantiomer of the compound and has different stereochemical properties.
Methyl (2R,3R)-2,3-dibromo-3-phenylpropanoate: A similar compound with bromine substituents instead of the pyrrolidine ring.
Uniqueness
Methyl (2R,3R)-3-phenylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral ligand in catalysis .
Properties
Molecular Formula |
C12H15NO2 |
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Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl (2R,3R)-3-phenylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)11-10(7-8-13-11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11-/m1/s1 |
InChI Key |
RSBPLPJKAAQLFC-GHMZBOCLSA-N |
Isomeric SMILES |
COC(=O)[C@H]1[C@H](CCN1)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1C(CCN1)C2=CC=CC=C2 |
Origin of Product |
United States |
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